molecular formula C22H29NO3 B023622 rac 5-Carboxy Tolterodine CAS No. 1076199-77-3

rac 5-Carboxy Tolterodine

Cat. No.: B023622
CAS No.: 1076199-77-3
M. Wt: 355.5 g/mol
InChI Key: NKTNTJFTBRPQIZ-UHFFFAOYSA-N
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Description

Racemic 5-carboxy tolterodine is a metabolite of tolterodine, a muscarinic acetylcholine receptor antagonist. It is known for its ability to block the action of acetylcholine, leading to muscle relaxation . This compound is primarily used in the treatment of overactive bladder conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Racemic 5-carboxy tolterodine can be synthesized through the oxidation of tolterodine. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of racemic 5-carboxy tolterodine involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Racemic 5-carboxy tolterodine undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Racemic 5-carboxy tolterodine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of muscarinic acetylcholine receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways involving muscarinic receptors.

    Medicine: Studied for its potential therapeutic effects in treating overactive bladder and other related conditions.

    Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: The parent compound, also a muscarinic receptor antagonist.

    5-Hydroxymethyl tolterodine: An active metabolite of tolterodine with similar pharmacological properties.

    Oxybutynin: Another muscarinic receptor antagonist used in the treatment of overactive bladder.

Uniqueness

Racemic 5-carboxy tolterodine is unique due to its specific metabolic pathway and its role as an inactive metabolite of tolterodine. Unlike its parent compound and other similar compounds, it does not exhibit significant pharmacological activity but is valuable in research for understanding the metabolism and action of muscarinic receptor antagonists .

Properties

IUPAC Name

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTNTJFTBRPQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435500
Record name rac 5-Carboxy Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-77-3
Record name 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac 5-Carboxy Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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